Cas no 68210-19-5 (5-methyl-4,5-dihydro-1,3-oxazol-2-amine)

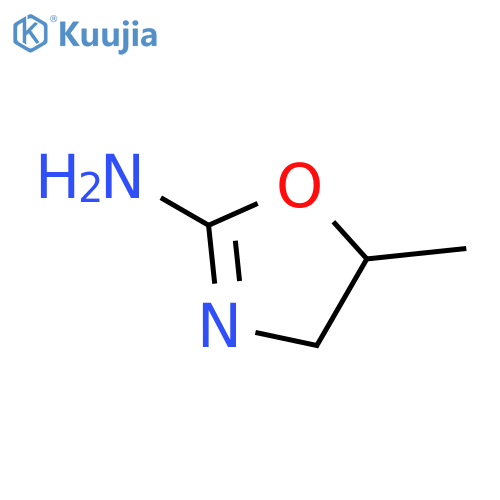

68210-19-5 structure

商品名:5-methyl-4,5-dihydro-1,3-oxazol-2-amine

5-methyl-4,5-dihydro-1,3-oxazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-Oxazolamine,4,5-dihydro-5-methyl-(9CI)

- 5-methyl-4,5-dihydro-1,3-oxazol-2-amine

- CHEMBL107413

- 68210-19-5

- 5-Methyl-2-iminooxazolidine

- SCHEMBL6592796

- PD182644

- 5-Methyl-4,5-dihydrooxazol-2-amine

- Z1203579428

- AKOS006350070

- CS-0225789

- BDBM50138201

- 2-imino-5-methyloxazolidine

- SCHEMBL8968765

- AKOS013498557

- 5-Methyl-oxazolidin-(2Z)-ylideneamine

- EN300-1249188

- 2-Oxazolamine, 4,5-dihydro-5-methyl-

- DB-282108

-

- インチ: InChI=1S/C4H8N2O/c1-3-2-6-4(5)7-3/h3H,2H2,1H3,(H2,5,6)

- InChIKey: ZHFKVNRMZIOKGZ-UHFFFAOYSA-N

- ほほえんだ: CC1CN=C(O1)N

計算された属性

- せいみつぶんしりょう: 100.063662883g/mol

- どういたいしつりょう: 100.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 99.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 47.6Ų

5-methyl-4,5-dihydro-1,3-oxazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1249188-0.1g |

5-methyl-4,5-dihydro-1,3-oxazol-2-amine |

68210-19-5 | 95% | 0.1g |

$293.0 | 2023-07-07 | |

| 1PlusChem | 1P00G05Q-1g |

2-Oxazolamine,4,5-dihydro-5-methyl-(9CI) |

68210-19-5 | 95% | 1g |

$1097.00 | 2025-02-27 | |

| 1PlusChem | 1P00G05Q-100mg |

2-Oxazolamine,4,5-dihydro-5-methyl-(9CI) |

68210-19-5 | 95% | 100mg |

$418.00 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296459-100mg |

5-Methyl-4,5-dihydro-1,3-oxazol-2-amine |

68210-19-5 | 98% | 100mg |

¥7377.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296459-250mg |

5-Methyl-4,5-dihydro-1,3-oxazol-2-amine |

68210-19-5 | 98% | 250mg |

¥11286.00 | 2024-05-04 | |

| 1PlusChem | 1P00G05Q-500mg |

2-Oxazolamine,4,5-dihydro-5-methyl-(9CI) |

68210-19-5 | 95% | 500mg |

$867.00 | 2025-02-27 | |

| Enamine | EN300-1249188-0.05g |

5-methyl-4,5-dihydro-1,3-oxazol-2-amine |

68210-19-5 | 95% | 0.05g |

$197.0 | 2023-07-07 | |

| Enamine | EN300-1249188-2.5g |

5-methyl-4,5-dihydro-1,3-oxazol-2-amine |

68210-19-5 | 95% | 2.5g |

$1650.0 | 2023-07-07 | |

| 1PlusChem | 1P00G05Q-5g |

2-Oxazolamine,4,5-dihydro-5-methyl-(9CI) |

68210-19-5 | 95% | 5g |

$3082.00 | 2024-04-22 | |

| Aaron | AR00G0E2-100mg |

2-Oxazolamine,4,5-dihydro-5-methyl-(9CI) |

68210-19-5 | 95% | 100mg |

$428.00 | 2023-12-13 |

5-methyl-4,5-dihydro-1,3-oxazol-2-amine 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

68210-19-5 (5-methyl-4,5-dihydro-1,3-oxazol-2-amine) 関連製品

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量